molecular formula C14H21N5O3S B11455856 N-{4-[(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11455856
M. Wt: 339.42 g/mol
InChI Key: CFFDMOMSGCQHEN-UHFFFAOYSA-N
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Description

N-{4-[(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazine ring, a sulfamoyl group, and an acetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 5-propyl-1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or triazine derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine or acetamide derivatives.

Scientific Research Applications

N-{4-[(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(5-methyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide
  • N-{4-[(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide
  • N-{4-[(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

Uniqueness

N-{4-[(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific propyl substitution on the triazine ring, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H21N5O3S

Molecular Weight

339.42 g/mol

IUPAC Name

N-[4-[(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H21N5O3S/c1-3-8-19-9-15-14(16-10-19)18-23(21,22)13-6-4-12(5-7-13)17-11(2)20/h4-7H,3,8-10H2,1-2H3,(H,17,20)(H2,15,16,18)

InChI Key

CFFDMOMSGCQHEN-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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